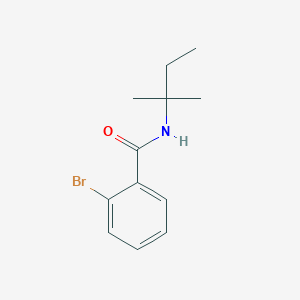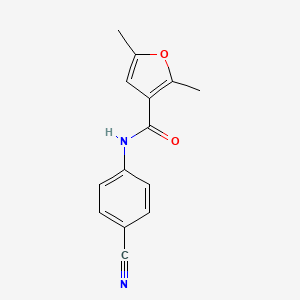
4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile, also known as FPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. FPB is a small molecule that has been found to exhibit promising pharmacological properties, making it a potential candidate for the development of new drugs for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile involves the inhibition of various enzymes and receptors in the body. 4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile has been found to exhibit potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase, which are enzymes that play a crucial role in the cholinergic system. In addition, 4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile has also been found to inhibit monoamine oxidase, an enzyme that plays a crucial role in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile are still being studied. However, several studies have reported that 4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile exhibits potent inhibitory activity against various enzymes and receptors in the body, which may have significant implications for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile in lab experiments is its potent inhibitory activity against various enzymes and receptors, which makes it a potential candidate for the development of new drugs. However, one of the limitations of using 4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile. One potential direction is the development of new drugs based on the structure of 4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile for the treatment of various diseases. Another potential direction is the study of the biochemical and physiological effects of 4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile, which may provide valuable insights into its potential applications in the field of medicinal chemistry.
Métodos De Síntesis
The synthesis of 4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile involves several steps, including the preparation of starting materials and the use of various reagents and catalysts. The most commonly used method for the synthesis of 4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile involves the reaction of 4-fluoro-3-nitrobenzonitrile with piperidine in the presence of a reducing agent such as palladium-carbon or Raney nickel. The resulting product is then purified using column chromatography to obtain pure 4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile.
Aplicaciones Científicas De Investigación
4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have reported that 4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile exhibits potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. In addition, 4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile has also been found to exhibit promising anticancer activity, making it a potential candidate for the development of new anticancer drugs.
Propiedades
IUPAC Name |
4-fluoro-3-(piperidin-1-ylmethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2/c14-13-5-4-11(9-15)8-12(13)10-16-6-2-1-3-7-16/h4-5,8H,1-3,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOCWDUCYBSOGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC(=C2)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Imidazol-1-yl-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B7469171.png)
![5-[(4-Chlorophenyl)sulfonylamino]pyridine-3-carboxylic acid](/img/structure/B7469174.png)




![4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7469202.png)




